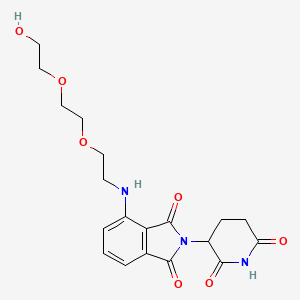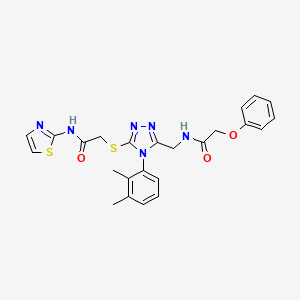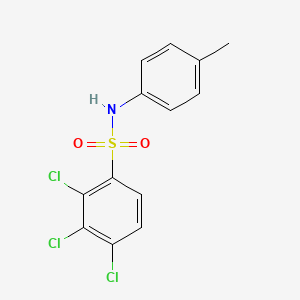
2-(2,6-Dioxopiperidin-3-yl)-4-((2-(2-(2-hydroxyethoxy)ethoxy)ethyl)amino)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dioxopiperidin-3-yl)-4-((2-(2-(2-hydroxyethoxy)ethoxy)ethyl)amino)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C19H23N3O7 and its molecular weight is 405.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Inflammatory and Anti-Psoriasis Potential
- Thalidomide derivatives, including compounds structurally related to the chemical , have shown potential as anti-inflammatory agents. Specifically, certain modifications to the thalidomide structure have resulted in improved inhibitory activities against TNF-α and IL-6 expression in cells. One derivative, identified as 2-[1-(3-chlorobenzyl)-2,6-dioxopiperidin-3-yl]isoindoline-1,3-dione, demonstrated significant effectiveness in reducing inflammatory markers in psoriasis models without notable cell cytotoxicity, indicating its potential as a novel anti-psoriasis agent (Tang et al., 2018).
Tyrosinase Inhibition and Antioxidant Properties
- Phthalimide derivatives, closely related to the compound of interest, have been studied for their tyrosinase inhibitory activity and antioxidant properties. One derivative, 2-(((6-methoxypyridin-3-yl)amino)methyl)isoindoline-1,3-dione, exhibited higher tyrosinase inhibitory activity compared to the standard control, suggesting potential use in cosmetic and pharmaceutical applications (Then et al., 2018).
Potential in Treating Alzheimer’s Disease
- Certain dioxoisoindoline compounds, which are structurally similar to the query compound, have shown promise as inhibitors of acetylcholinesterase (AChE), a key enzyme linked to Alzheimer’s disease. Studies on 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione revealed its effectiveness as an AChE inhibitor with low acute toxicity, highlighting its potential for therapeutic use in treating Alzheimer’s disease (Andrade-Jorge et al., 2018).
Anticancer Activity
- Research on isoindoline derivatives has shown their potential in anticancer applications. Several compounds with the isoindoline structure have been evaluated for their effectiveness against various cancer cell lines. Some derivatives, such as those linked with diphenylcarbamide, have demonstrated inhibitory activity against specific enzymes and cancer cell proliferation, suggesting their potential as antitumor drugs (Sun et al., 2022).
Optoelectronic Applications
- Isoindoline derivatives have also been explored for their optoelectronic properties. Novel acridin-isoindoline-1,3-dione derivatives have been synthesized and characterized for their photophysical and thermal properties. These compounds have shown high thermal stability and potential as fluorescent compounds, making them of interest in optoelectronic applications (Mane et al., 2019).
Propiedades
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-(2-hydroxyethoxy)ethoxy]ethylamino]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O7/c23-7-9-29-11-10-28-8-6-20-13-3-1-2-12-16(13)19(27)22(18(12)26)14-4-5-15(24)21-17(14)25/h1-3,14,20,23H,4-11H2,(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOVLZMZYIAHFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2735723.png)
![4-[(2,6-Dimethylphenyl)methyl]piperidine hydrochloride](/img/structure/B2735724.png)
![2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-[(3-hydroxypropyl)amino]-2,3-dihydropyridazin-3-one](/img/structure/B2735726.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2735728.png)


![1-((7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2735735.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2735737.png)

![N-tert-butyl-1-(3,4-difluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2735740.png)
![2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B2735741.png)
![N-(1-Cyanocyclopentyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2735743.png)
![N-(5-phenyl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2735745.png)
